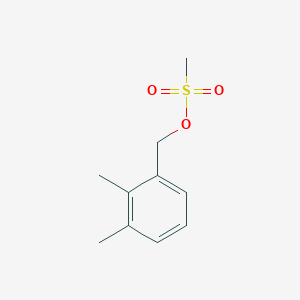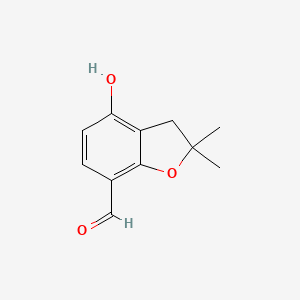![molecular formula C14H21N3O2S B13866607 tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethylcarbamothioylamino)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, reproducibility, and safety. Quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in various catalytic reactions.
Biology: It can be used to investigate the mechanisms of action of various enzymes and to develop new inhibitors for therapeutic purposes.
Medicine: In medicine, this compound may be explored for its potential as a drug candidate. Its unique structural features make it a promising candidate for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(4-ethynylphenyl)carbamate: This compound has a similar carbamate structure but with an ethynyl group instead of an ethylcarbamothioyl group.
tert-Butyl N-(4,4-diethoxybutyl)carbamate: Another similar compound with a diethoxybutyl group.
Uniqueness: tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate is unique due to its ethylcarbamothioyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21N3O2S |
|---|---|
Poids moléculaire |
295.40 g/mol |
Nom IUPAC |
tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H21N3O2S/c1-5-15-12(20)16-10-6-8-11(9-7-10)17-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,17,18)(H2,15,16,20) |
Clé InChI |
PCNDTBWGFGEFDX-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13866577.png)
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)




